molecular formula C6H7N5 B14583147 3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine CAS No. 61139-71-7

3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine

Katalognummer: B14583147
CAS-Nummer: 61139-71-7
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: DZBNYUZVWWINTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolotriazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazolotriazine compounds .

Wissenschaftliche Forschungsanwendungen

3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to form specific interactions with target molecules, which can modulate their activity and result in various therapeutic outcomes .

Eigenschaften

CAS-Nummer

61139-71-7

Molekularformel

C6H7N5

Molekulargewicht

149.15 g/mol

IUPAC-Name

3,6-dimethyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine

InChI

InChI=1S/C6H7N5/c1-4-3-7-6-9-8-5(2)11(6)10-4/h3H,1-2H3

InChI-Schlüssel

DZBNYUZVWWINTH-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C(=NN=C2N=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.